Calculated Physicochemical Property Differentiation: Isopropyl vs. Dimethyl Pyrazole N1-Substitution
The target compound's 1-isopropyl-3-methyl pyrazole substitution pattern produces a measurably higher calculated logP and larger topological polar surface area (TPSA) compared to the closest commercially available analog, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 1235158-19-6, MW 321.4). These differences arise from the isopropyl group's additional methylene unit and increased hydrophobic surface area relative to the dimethyl analog . While both compounds share the identical ethylsulfonyl phenyl acetamide pharmacophore, the isopropyl substitution increases molecular weight by 28.05 Da (349.45 vs. 321.40) and is predicted to increase logP by approximately 0.5–0.7 units, affecting both passive permeability and non-specific protein binding [1].
| Evidence Dimension | Calculated physicochemical properties: molecular weight, predicted logP, hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 349.45 g/mol; Predicted logP ~2.7 (ALogP ~1.29 reported for scaffold analog); HBA = 5; TPSA ~90.6 Ų; Rotatable bonds = 7 |
| Comparator Or Baseline | N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS 1235158-19-6): MW = 321.40 g/mol; Predicted logP ~2.0–2.2; HBA = 5; TPSA ~90.6 Ų; Rotatable bonds = 6 |
| Quantified Difference | ΔMW = +28.05 Da; ΔPredicted logP ≈ +0.5–0.7; ΔRotatable bonds = +1 (isopropyl vs. methyl rotor) |
| Conditions | Calculated/In silico predictions using standard cheminformatics algorithms (ALogP, TPSA); no experimental logP or logD data identified for either compound in public domain |
Why This Matters
The isopropyl group's incremental lipophilicity and steric bulk at the pyrazole N1 position are known from structurally analogous RORγ inverse agonist series to modulate both target binding affinity and CYP-mediated metabolic stability, making the target compound a distinct chemical entity for SAR exploration despite the shared core scaffold [2].
- [1] Wang T, Banerjee D, Bohnert T, et al. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2985-2990. (Describes SAR showing that pyrazole N-substituent modifications alter logP, permeability, and metabolic stability within the RORγ inverse agonist series.) View Source
- [2] Gege C, Kinzel O, Steeneck C, Kleymann G, Hoffmann T. WO2014023367A1. Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor ROR gamma. Published 2014. (Discloses SAR for pyrazole and pyrrole N-substituent effects on RORγ modulation.) View Source
